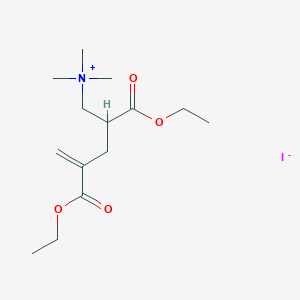
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes ethoxycarbonyl groups and a pent-4-en-1-aminium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide typically involves the reaction of ethyl chloroformate with N,N,N-trimethylpent-4-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and amines.
Substitution: Forms new quaternary ammonium salts with different halides.
Scientific Research Applications
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. Additionally, it may inhibit specific enzymes and pathways, contributing to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound with similar properties.
Benzalkonium chloride: A widely used antimicrobial agent with a quaternary ammonium structure.
Cetyltrimethylammonium bromide: A surfactant and antimicrobial agent.
Uniqueness
2,4-Bis(ethoxycarbonyl)-N,N,N-trimethylpent-4-en-1-aminium iodide is unique due to its specific structure, which includes ethoxycarbonyl groups and a pent-4-en-1-aminium core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
138420-78-7 |
|---|---|
Molecular Formula |
C14H26INO4 |
Molecular Weight |
399.26 g/mol |
IUPAC Name |
2,4-bis(ethoxycarbonyl)pent-4-enyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H26NO4.HI/c1-7-18-13(16)11(3)9-12(10-15(4,5)6)14(17)19-8-2;/h12H,3,7-10H2,1-2,4-6H3;1H/q+1;/p-1 |
InChI Key |
BDEMHRGGNOTKEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC(=C)C(=O)OCC)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


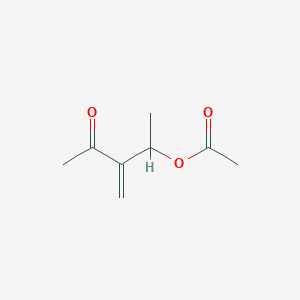
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
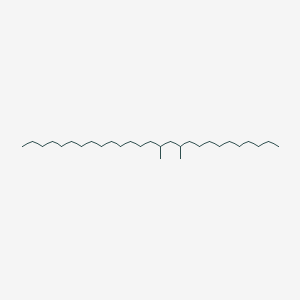
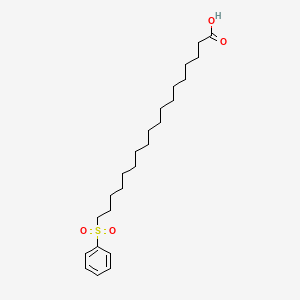
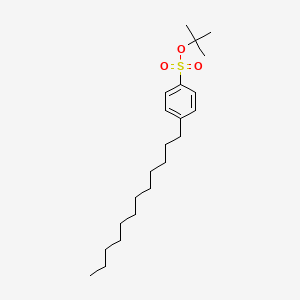

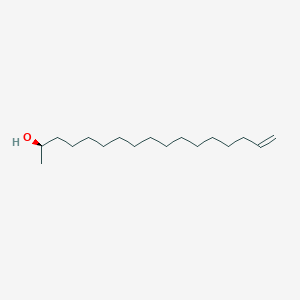
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
